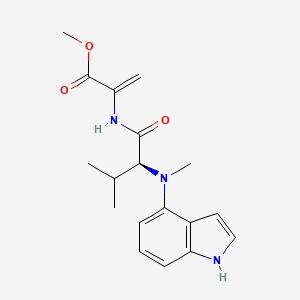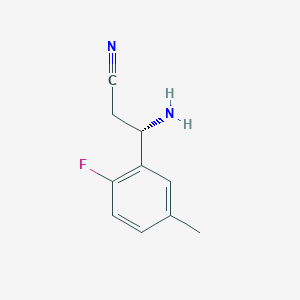
(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is an organic compound with significant interest in various scientific fields. This compound features a unique structure that includes an amino group, a fluoro-substituted phenyl ring, and a nitrile group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with a suitable amine and a nitrile source. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine, followed by reduction to form the desired amine. The nitrile group can be introduced through a nucleophilic substitution reaction using a cyanide source under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under specific conditions.
Substitution: The fluoro-substituted phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines or aldehydes.
Substitution: Introduction of various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of fluoro-substitution on biological activity.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the synthesis of intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro-substituted phenyl ring enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparaison Avec Des Composés Similaires
- (3S)-3-(2-Fluoro-5-methylphenyl)morpholine
- 2-Fluoro-5-methylphenyl isocyanate
- 3-Fluorophenyl isocyanate
Comparison: Compared to these similar compounds, (3S)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is unique due to the presence of both an amino group and a nitrile group. This dual functionality allows for a broader range of chemical reactions and potential applications. The fluoro-substitution also enhances its stability and reactivity, making it a versatile compound for various scientific and industrial purposes.
Propriétés
Formule moléculaire |
C10H11FN2 |
|---|---|
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |
Clé InChI |
GYVMGPZPLZGJPP-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)F)[C@H](CC#N)N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C(CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


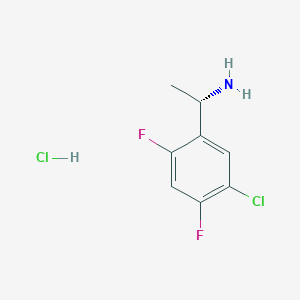


![5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13054853.png)

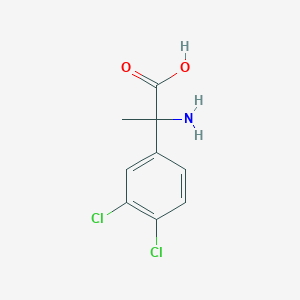
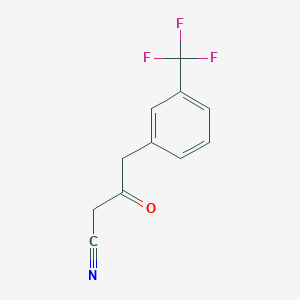
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13054875.png)
![Methyl (S)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13054880.png)
![2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid](/img/structure/B13054886.png)
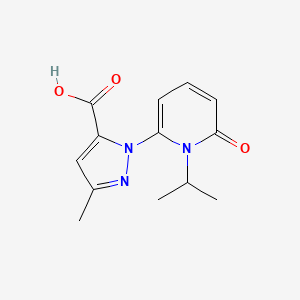
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone](/img/structure/B13054898.png)
![Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl](/img/structure/B13054909.png)
